molecular formula C7H15Cl2NO2 B15347185 N-(2-Chloroethyl)-N-methyl-beta-alanine methyl ester hydrochloride CAS No. 89796-55-4

N-(2-Chloroethyl)-N-methyl-beta-alanine methyl ester hydrochloride

Cat. No.: B15347185
CAS No.: 89796-55-4
M. Wt: 216.10 g/mol
InChI Key: YPGQDLVEFYVEDC-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N-methyl-beta-alanine methyl ester hydrochloride (CAS 89796-55-4) is a β-alanine derivative featuring a methyl ester group and a reactive 2-chloroethyl substituent on the nitrogen atom, provided as a hydrochloride salt . This molecular structure incorporates a key chloroethyl group, which is known in related nitrogen mustard compounds to undergo SN2 reactions with nucleophiles, enabling its use in covalent modifications, alkylation studies, and cross-llinking applications . The hydrochloride salt form improves the compound's water solubility, facilitating its use in various experimental buffers . Researchers can employ this compound as a key intermediate in the synthesis of more complex molecules or in biochemical studies investigating interaction with thiol-rich proteins and enzymes . For analytical characterization, techniques such as HPLC on C18 columns with UV detection, 1H/13C NMR spectroscopy (with characteristic chloroethyl proton shifts around δ 3.6–3.8 ppm), and ESI-mass spectrometry are recommended . To preserve stability, the compound should be stored in airtight containers at -20°C, protected from moisture and light, to prevent hydrolysis of the reactive chloroethyl group . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

89796-55-4

Molecular Formula

C7H15Cl2NO2

Molecular Weight

216.10 g/mol

IUPAC Name

2-chloroethyl-(3-methoxy-3-oxopropyl)-methylazanium;chloride

InChI

InChI=1S/C7H14ClNO2.ClH/c1-9(6-4-8)5-3-7(10)11-2;/h3-6H2,1-2H3;1H

InChI Key

YPGQDLVEFYVEDC-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CCC(=O)OC)CCCl.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Backbone : β-alanine (NH-CH2-CH2-COOCH3).
  • N-substituents : 2-Chloroethyl (Cl-CH2-CH2-) and methyl (CH3).
  • Salt form : Hydrochloride.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is compared to analogs with varying N-substituents, ester groups, or backbone modifications (Table 1).

Table 1: Structural Comparison

Compound Name N-Substituents Backbone/Ester Group Molecular Weight (g/mol) Key Features
N-(2-Chloroethyl)-N-methyl-beta-alanine methyl ester hydrochloride 2-Chloroethyl, Methyl β-alanine methyl ester ~250 (estimated)* Reactive chloroethyl group; hydrochloride salt
2-(2-Diethylamino)ethylthiopyrimidin-4(3H)-one (4a,b) Diethylamino Pyrimidinone-thioethyl N/A Antibacterial activity against Gram-positive bacteria
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidine (6c-f) Morpholinyl Pyrimidinone-thioethyl N/A Broad-spectrum antimicrobial activity
N-alpha-Benzyl-L-alanine methyl ester hydrochloride Benzyl L-alanine methyl ester 229.71 Chiral center; benzyl group enhances lipophilicity

*Molecular weight estimated based on structural formula (C8H16Cl2NO2).

Physicochemical Properties

  • Solubility: Hydrochloride salts generally improve water solubility. The morpholine derivatives (6c-f) exhibit better solubility than diethylamino analogs due to the polar oxygen in morpholine .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(2-Chloroethyl)-N-methyl-beta-alanine methyl ester hydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with N-methyl-beta-alanine methyl ester. React with 2-chloroethyl chloride in the presence of a base (e.g., triethylamine) to introduce the chloroethyl group via nucleophilic substitution .
  • Step 2 : Optimize temperature (40–60°C) and solvent (methylene dichloride or THF) to enhance yield. Monitor reaction progress using TLC or HPLC .
  • Step 3 : Purify the product via recrystallization or column chromatography. Confirm purity (>98%) via NMR and mass spectrometry .
    • Key Parameters :
ParameterOptimal RangeImpact on Yield
Temperature40–60°CHigher yields at moderate temperatures
SolventMethylene dichlorideEnhances solubility of intermediates
BaseTriethylamineReduces side reactions

Q. Which analytical techniques are critical for characterizing this compound?

  • Techniques :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm structural integrity (e.g., chloroethyl protons at δ 3.6–3.8 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode for molecular ion verification (expected [M+H]⁺ ~ 252.7) .
    • Data Interpretation : Cross-reference spectral data with PubChem entries for validation .

Q. How should stability and storage conditions be managed for this compound?

  • Guidelines :

  • Store in airtight containers at -20°C to prevent hydrolysis of the chloroethyl group .
  • Avoid exposure to moisture and light. Use desiccants in storage vials .
    • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks; monitor via HPLC .

Advanced Questions

Q. How does the chloroethyl group influence reactivity in alkylation or cross-linking studies?

  • Mechanistic Insight :

  • The chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., thiols or amines in proteins), enabling covalent modifications .
  • Kinetic studies (e.g., using stopped-flow spectrometry) can quantify reaction rates with model nucleophiles like glutathione .
    • Case Study :
NucleophileReaction Rate (k, M⁻¹s⁻¹)Application
Cysteine0.15 ± 0.02Protein cross-linking
Histidine0.03 ± 0.01Limited reactivity

Q. How can contradictions in reported biological activities (e.g., cytotoxicity vs. inertness) be resolved?

  • Strategies :

  • Dose-Response Analysis : Test across concentrations (1 nM–100 µM) to identify threshold effects .
  • Cell Line Variability : Compare results in multiple models (e.g., HEK293 vs. HeLa cells) .
  • Metabolite Screening : Use LC-MS to detect decomposition products that may confound results .

Q. What computational approaches predict interactions between this compound and biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina with target proteins (e.g., kinases) to identify binding pockets .
  • MD Simulations : Simulate ligand-protein complexes in GROMACS to assess stability over 100 ns .
    • Validation : Compare computational results with SPR (surface plasmon resonance) binding assays .

Q. Are stereoisomers or conformers of this compound relevant to its activity?

  • Analysis :

  • The beta-alanine backbone may adopt multiple conformations. Use NOESY NMR to study spatial arrangements .
  • Chiral HPLC (e.g., Chiralpak AD-H column) can resolve enantiomers if present .

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